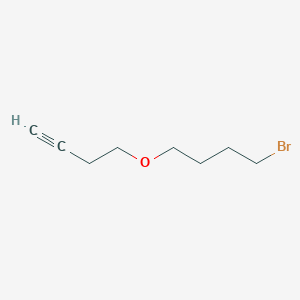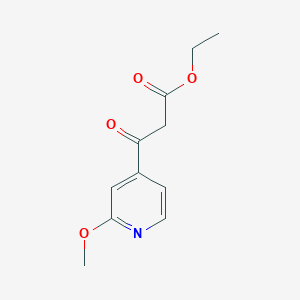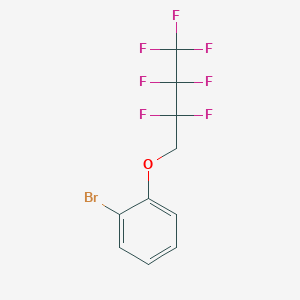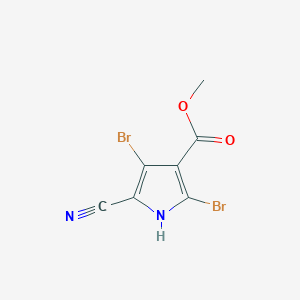
1-Bromo-4-but-3-ynoxy-butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-but-3-ynoxy-butane is an organic compound with the molecular formula C8H13BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a but-3-ynoxy group
Preparation Methods
The synthesis of 1-Bromo-4-but-3-ynoxy-butane typically involves the reaction of 4-butyn-1-ol with a brominating agent. One common method is the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 4-butyn-1-ol is replaced by a bromine atom, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-4-but-3-ynoxy-butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary alkyl halide, it is prone to nucleophilic substitution reactions (SN2). Common reagents include sodium azide (NaN3) and potassium cyanide (KCN), leading to the formation of azides and nitriles, respectively.
Elimination Reactions: Under basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination to form alkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form conjugated enynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-azido-4-but-3-ynoxy-butane, while elimination with potassium tert-butoxide produces 4-but-3-ynoxy-1-butene.
Scientific Research Applications
1-Bromo-4-but-3-ynoxy-butane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-but-3-ynoxy-butane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond.
Comparison with Similar Compounds
1-Bromo-4-but-3-ynoxy-butane can be compared with other brominated ethers and alkyl halides, such as:
1-Bromo-3-butene: Similar in structure but lacks the but-3-ynoxy group, making it less versatile in certain reactions.
4-Bromo-1-butene: Another brominated ether with different reactivity due to the position of the bromine atom.
1-Bromo-2-butene: A positional isomer with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a but-3-ynoxy group, which provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
1-bromo-4-but-3-ynoxybutane |
InChI |
InChI=1S/C8H13BrO/c1-2-3-7-10-8-5-4-6-9/h1H,3-8H2 |
InChI Key |
UJEALFPAVRDGDU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)




![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)





![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)
